![molecular formula C15H11ClN2O7 B14414307 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride CAS No. 81307-12-2](/img/structure/B14414307.png)
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride is an organic compound with a complex structure It is characterized by the presence of methoxy, nitro, and benzoyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a methoxy-substituted benzene ring, followed by the introduction of the benzoyl chloride group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution patterns.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl chloride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzoyl derivatives, amines, and other functionalized aromatic compounds.
Scientific Research Applications
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride involves its interaction with specific molecular targets. The nitro and benzoyl chloride groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Similar structure but lacks the nitro groups.
2-Nitro-4-methoxybenzoyl chloride: Similar but with different substitution patterns.
4-Nitrophenylmethoxybenzoyl chloride: Similar but with variations in the positioning of functional groups.
Uniqueness
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride is unique due to the combination of methoxy, nitro, and benzoyl chloride groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
81307-12-2 |
|---|---|
Molecular Formula |
C15H11ClN2O7 |
Molecular Weight |
366.71 g/mol |
IUPAC Name |
5-methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride |
InChI |
InChI=1S/C15H11ClN2O7/c1-24-13-6-11(15(16)19)12(18(22)23)7-14(13)25-8-9-2-4-10(5-3-9)17(20)21/h2-7H,8H2,1H3 |
InChI Key |
CWHDTQDTDBWWRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)Cl)[N+](=O)[O-])OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


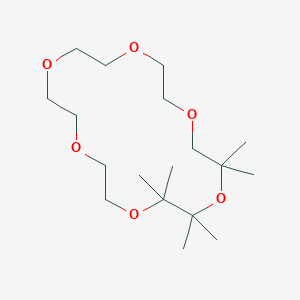
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

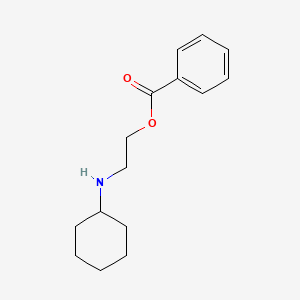
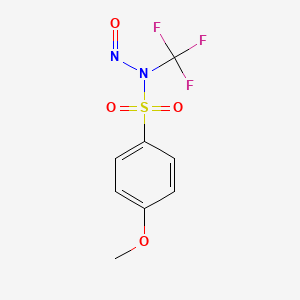
![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
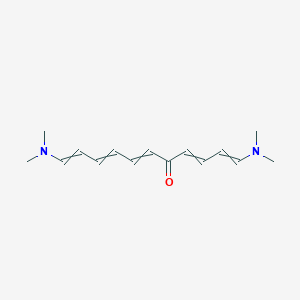

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
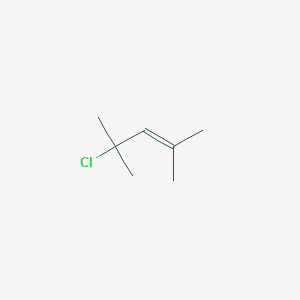
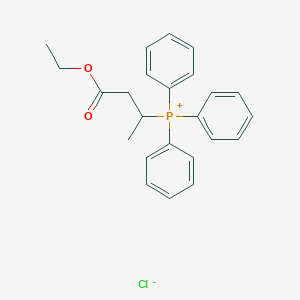


![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
